Imidazo[1,5-a]pyridin-1-amine
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Overview
Description
Imidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde under mild conditions . This method allows for the incorporation of diverse functionalities and chiral substituents.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce this compound derivatives with various substituents .
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and as a scaffold for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Known for its potential as an anti-tuberculosis agent.
Uniqueness: Imidazo[1,5-a]pyridin-1-amine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of luminescent materials and as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H,8H2 |
InChI Key |
XJAJIUWYCSBPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)N |
Origin of Product |
United States |
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